molecular formula C10H10N2O2 B3044247 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one CAS No. 18326-30-2

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Katalognummer: B3044247
CAS-Nummer: 18326-30-2
Molekulargewicht: 190.20
InChI-Schlüssel: BMBSGGZMJQTQSO-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazolinone core . The reaction typically proceeds in aqueous media with β-cyclodextrin-SO3H as a recyclable catalyst, which offers advantages such as short reaction times, high yields, and the use of benign solvents .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological activities and properties .

Wissenschaftliche Forschungsanwendungen

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminobenzamide: A precursor in the synthesis of quinazolinone derivatives.

    Quinazolin-4-one: The core structure of the compound, which can be modified to produce various derivatives.

    2-(1-hydroxyethyl)quinazolin-4-one: A closely related compound with similar properties

Uniqueness

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is unique due to its specific stereochemistry and the presence of the hydroxyethyl group, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs) based on the latest research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a hydroxyethyl substituent, which is critical for its biological activity. The structural formula can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Anti-Leishmanial Activity

Research has demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit promising anti-leishmanial activities. In vitro studies revealed IC50 values of 0.05 µg/mL for certain compounds, indicating strong efficacy against Leishmania species . Molecular docking studies have shown that these compounds interact effectively with key proteins involved in the parasite's metabolism.

TRPM2 Inhibition

The compound has also been investigated for its role as a TRPM2 channel inhibitor. A related derivative exhibited an IC50 of 3.7 μM against TRPM2 channels without affecting TRPM8 channels . This specificity is crucial for developing targeted therapies with minimal side effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. For example:

  • Modifications at the 4-position of the quinazoline ring have been associated with enhanced enzyme inhibition.
  • The presence of electron-withdrawing groups tends to increase potency against specific targets like PI3K and HDAC enzymes .

Case Study 1: Anti-Leishmanial Efficacy

A study focused on two derivatives of 2,3-dihydroquinazolin-4(1H)-one demonstrated significant anti-leishmanial activity through in vitro assays. The binding affinity to Pyridoxal Kinase and Trypanothione Reductase was assessed using molecular docking techniques, confirming strong interactions that correlate with observed biological effects .

Case Study 2: TRPM2 Channel Inhibition

In another investigation, a series of quinazoline derivatives were screened for their ability to inhibit TRPM2 channels. The study utilized calcium imaging and electrophysiological methods to confirm the inhibitory effects, paving the way for further exploration into their therapeutic applications in conditions related to oxidative stress and inflammation .

Eigenschaften

IUPAC Name

2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBSGGZMJQTQSO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129893-49-8
Record name Crysogine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRYSOGINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E4A3YUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is chrysogine, and how is it produced in fungi?

A1: Chrysogine is a yellow pigment naturally synthesized by several fungal genera, including Penicillium, Aspergillus, and Fusarium [, , , , ]. Its biosynthesis involves a nonribosomal peptide synthetase (NRPS) enzyme, specifically a two-module NRPS named NRPS14 or chyA, that uses anthranilic acid and alanine as precursors [, , , ].

Q2: What is the molecular formula and weight of chrysogine?

A2: Chrysogine has the molecular formula C9H9N3O2 and a molecular weight of 191.18 g/mol [, ].

Q3: Can you describe the structure of chrysogine?

A3: Chrysogine ((S)-(-)-2-(1-hydroxyethyl)quinazolin-4(3H)-one) features a quinazolinone core structure with a 1-hydroxyethyl substituent at the 2-position [, ].

Q4: Is chrysogine similar to other known fungal metabolites?

A4: Structurally, chrysogine belongs to the 4(3H)-quinazolinone family, sharing similarities with other bioactive molecules like febrifugine, an antimalarial agent, and the synthetic drug methaqualone [, ].

Q5: How is the chrysogine biosynthetic pathway structured?

A5: Research suggests that the chrysogine biosynthetic pathway is complex and highly branched, producing at least 13 chrysogine-related compounds [, ].

Q6: What is the role of the NRPS enzyme in chrysogine biosynthesis?

A6: The NRPS enzyme (NRPS14/chyA) is crucial for chrysogine production, catalyzing the condensation of anthranilic acid and alanine to form 2-(2-aminopropanamido)benzoic acid, a key intermediate in the pathway [, ].

Q7: How was the chrysogine biosynthetic gene cluster identified?

A7: The biosynthetic gene cluster responsible for chrysogine production was identified through comparative genomic analysis of fungal species known to produce chrysogine. Researchers discovered a cluster of genes, including the NRPS gene (NRPS14/chyA) and five additional genes named chry2-6, involved in chrysogine biosynthesis [, ].

Q8: What happens when the NRPS gene is deleted in fungi?

A8: Deletion of the NRPS14 gene (chyA) in Fusarium graminearum completely abolished chrysogine production, confirming its essentiality in the biosynthetic pathway []. Similar observations were made in Penicillium chrysogenum, where deletion of the chyA gene led to a decrease in chrysogine and related compound production [].

Q9: Can chrysogine production be manipulated in fungi?

A9: Yes, genetic manipulation can influence chrysogine production. Overexpression of the NRPS14 gene in Fusarium graminearum led to enhanced chrysogine production, suggesting that NRPS activity is a limiting factor in the pathway [].

Q10: How do histone deacetylases affect chrysogine production?

A10: Research shows that histone deacetylases, particularly HdaA, play a role in regulating chrysogine biosynthesis. Deletion of the hdaA gene in Penicillium chrysogenum decreased chrysogine production and downregulated the expression of the chrysogine biosynthetic gene cluster, including the NRPS gene chyA [, ].

Q11: Can prokaryotic proteins influence chrysogine biosynthesis in fungi?

A11: Interestingly, introducing prokaryotic MbtH-like proteins (MLPs), typically absent in fungi, into Penicillium chrysogenum has been shown to stimulate chrysogine production. This suggests a potential for utilizing these proteins to enhance fungal secondary metabolite production [, ].

Q12: In what other fungi has chrysogine been identified?

A12: Besides those mentioned earlier, chrysogine has been reported in Penicillium persicinum [], Penicillium jamesonlandense [], Penicillium ribium [], and Aspergillus arachidicola [].

Q13: What is the ecological role of chrysogine in fungi?

A13: The ecological role of chrysogine remains largely unknown. While it is suggested to contribute to the yellow pigmentation observed in some fungi, its specific function in fungal biology requires further investigation [, ].

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